

Comparative Analysis of Phomosine D Analogues: A Structural Activity Relationship Study

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Compound of Interest

Compound Name: *Phomosine D*

Cat. No.: *B10820591*

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This guide provides a comprehensive comparison of **Phomosine D** (also known as phosmidosine) analogues, focusing on their structural activity relationships (SAR) as antitumor agents. The information is compiled from peer-reviewed scientific literature and presented to facilitate research and development in cancer therapeutics. **Phomosine D** is a nucleotide antibiotic that has been shown to exhibit potent antitumor activity by inducing cell cycle arrest at the G1 phase.^{[1][2]} Understanding the relationship between the chemical structure of its analogues and their biological activity is crucial for the design of more effective and stable therapeutic agents.

Quantitative Data Presentation

The antitumor activity of **Phomosine D** and its analogues was evaluated against P388 murine leukemia cells. The following table summarizes the 50% inhibitory concentration (IC50) values, providing a quantitative comparison of their efficacy.

Compound Number	R Group (Alkyl Chain Length on Phosphate)	Amino Acid Moiety	Diastereomer	IC50 (µM) against P388 Cells
1a	Methyl (Phomosine D)	L-Proline	Mixture	0.08
1b	Ethyl	L-Proline	Mixture	0.09
1c	n-Propyl	L-Proline	Mixture	0.12
1d	n-Butyl	L-Proline	Mixture	0.15
17	Methyl (Thiophosphate)	L-Proline	Mixture	0.25
24a	Ethyl	L-Alanine	-	>10
24b	Ethyl	L-Valine	-	>10
24c	Ethyl	L-Leucine	-	>10
24d	Ethyl	D-Proline	-	>10
11	(Core Nucleoside)	-	-	1.5
13	(Proline-phosphoramidate)	L-Proline	-	>10

Data sourced from Sekine et al., J. Org. Chem. 2004, 69, 314-326.

Key Findings from SAR Studies:

- Alkyl Chain Length: Increasing the length of the O-alkyl group on the phosphoramidate from methyl to n-butyl (compounds 1a-1d) resulted in a slight decrease in antitumor activity.[1] However, the ethyl derivative (1b) was found to be more chemically stable than the natural product, **Phomosine D** (1a).[1]
- Amino Acid Moiety: The L-proline residue is critical for the antitumor activity. Replacement of L-proline with other L-amino acids such as L-alanine, L-valine, and L-leucine (compounds

24a-c) or with D-proline (24d) led to a significant loss of activity.[1]

- **Phosphoramidate Linkage:** Replacement of the phosphoramidate oxygen with sulfur (thiophosphate analogue 17) resulted in a slight decrease in activity.
- **Core Structure:** The 8-oxoadenosine core (11) alone exhibited weak cytotoxicity, while the proline-phosphoramidate portion (13) was inactive, indicating that the entire nucleotide structure is essential for potent activity.

Experimental Protocols

Synthesis of **Phomosine D** Analogues:

A detailed procedure for the synthesis of O-alkylated **Phomosine D** analogues is described by Sekine et al. The general method involves the reaction of an appropriately protected 8-oxoadenosine derivative with an alkyl N-(N-tritylprolyl)phosphorodiamidite derivative. This is followed by oxidation and deprotection steps to yield the final product. For analogues with different amino acid moieties, a similar strategy is employed using the corresponding N-tritylaminocyclamide derivatives.

Cytotoxicity Assay (MTT Assay):

The in vitro antitumor activity of the **Phomosine D** analogues was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against P388 murine leukemia cells.

Materials:

- P388 murine leukemia cells
- RPMI-1640 medium supplemented with 10% fetal bovine serum
- **Phomosine D** analogues (dissolved in an appropriate solvent, e.g., DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., 10% SDS in 0.01 N HCl)

- 96-well microtiter plates
- CO2 incubator (37°C, 5% CO2)
- Microplate reader

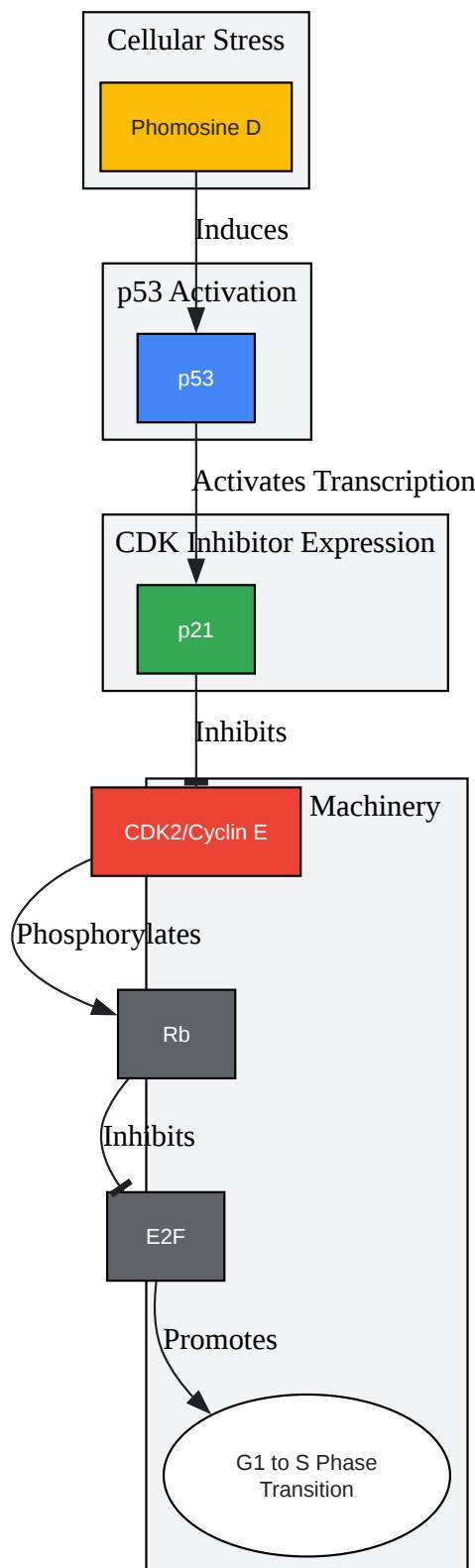
Procedure:

- P388 cells were seeded into 96-well plates at a density of 1×10^4 cells/well in 100 μL of RPMI-1640 medium.
- The cells were pre-incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO2.
- After pre-incubation, 10 μL of various concentrations of the test compounds were added to the wells.
- The plates were incubated for an additional 48 hours under the same conditions.
- Following the incubation period, 10 μL of MTT solution was added to each well, and the plates were incubated for another 4 hours.
- The resulting formazan crystals were dissolved by adding 100 μL of a solubilization buffer to each well.
- The absorbance was measured at 570 nm using a microplate reader.
- The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.

Mandatory Visualizations

Phomosine D Induced G1 Cell Cycle Arrest Signaling Pathway

Phomosine D is known to induce cell cycle arrest in the G1 phase. While the exact molecular target is not fully elucidated, a plausible mechanism involves the activation of the p53 tumor suppressor pathway, a common cellular response to DNA damage or cellular stress.

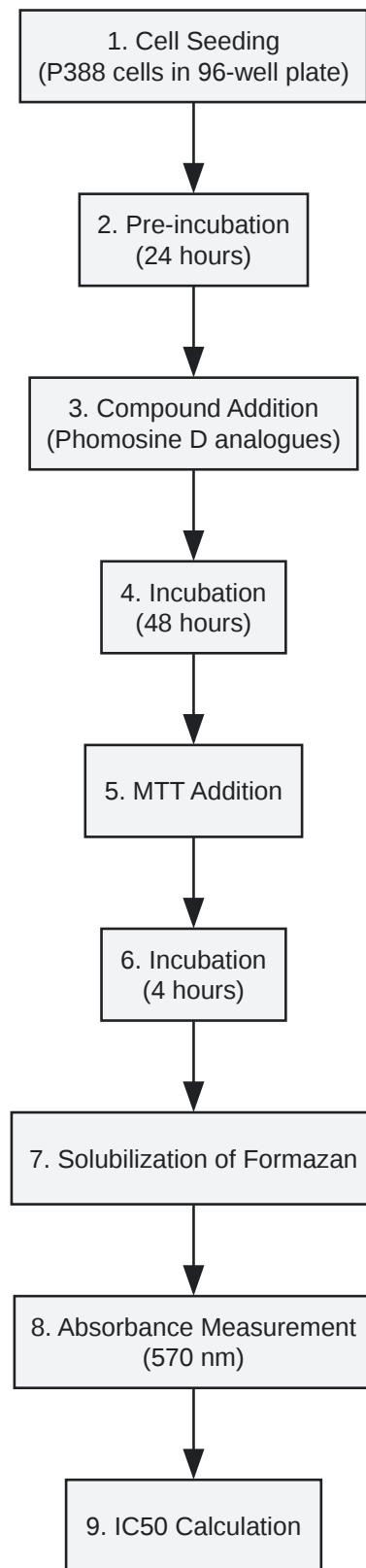


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Caption: Proposed signaling pathway for **Phomosine D**-induced G1 cell cycle arrest.

Experimental Workflow for Cytotoxicity Evaluation

The following diagram illustrates the key steps in determining the cytotoxic effects of **Phomosine D** analogues using the MTT assay.



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Caption: Workflow for the MTT-based cytotoxicity assay of **Phomosine D** analogues.

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